molecular formula C11H11N3O2 B7910612 Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate

Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B7910612
M. Wt: 217.22 g/mol
InChI Key: OQYSSVQLDFISDG-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(3-methyl-1,2,4-triazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-12-7-14(13-8)10-5-3-9(4-6-10)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYSSVQLDFISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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